molecular formula C21H22ClN5O3S2 B11251902 3-(2-Chlorophenyl)-N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-Chlorophenyl)-N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11251902
M. Wt: 492.0 g/mol
InChI Key: HOCYDGIYBPKRLU-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiadiazole ring, and an oxazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide involves multiple steps, including the formation of the thiadiazole and oxazole rings. The reaction conditions typically require the use of specific reagents and catalysts to facilitate the formation of these rings. For instance, the preparation of similar compounds often involves the use of sulfur-containing reagents and cyclization reactions under controlled temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the chlorophenyl ring.

Scientific Research Applications

3-(2-Chlorophenyl)-N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-Chlorophenyl)-N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide lies in its combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22ClN5O3S2

Molecular Weight

492.0 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H22ClN5O3S2/c1-12-17(18(27-30-12)14-9-5-6-10-15(14)22)19(29)24-20-25-26-21(32-20)31-11-16(28)23-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,23,28)(H,24,25,29)

InChI Key

HOCYDGIYBPKRLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4CCCCC4

Origin of Product

United States

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